Tetrazane

Description

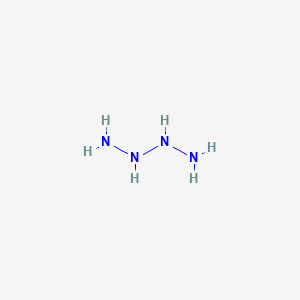

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6054-69-9 |

|---|---|

Formule moléculaire |

H6N4 |

Poids moléculaire |

62.08 g/mol |

InChI |

InChI=1S/H6N4/c1-3-4-2/h3-4H,1-2H2 |

Clé InChI |

ZERJNAGZUCPHNB-UHFFFAOYSA-N |

SMILES canonique |

NNNN |

Origine du produit |

United States |

Theoretical Frameworks and Advanced Computational Methodologies in Tetrazane Research

Quantum Chemical Calculation Approaches

Quantum chemical methods are broadly categorized into ab initio methods and Density Functional Theory (DFT). Both approaches are used to approximate the solution to the many-electron Schrödinger equation, providing information about the electronic structure and properties of a molecular system. wikipedia.org

High-Level Ab Initio Methods

Ab initio methods, meaning "from first principles," rely only on fundamental physical constants and the atomic composition of the molecule without empirical parameters. wikipedia.org High-level ab initio methods are designed to provide highly accurate results by systematically accounting for electron correlation, which is the interaction between electrons.

Coupled Cluster (CC) theory is a robust ab initio method known for its accuracy in describing electron correlation. google.comwikipedia.org The CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, is often referred to as the "gold standard" of quantum chemistry for its reliability in predicting energies for molecules adequately described by a single reference wavefunction. google.comwikipedia.org Explicitly correlated coupled cluster F12 methods, such as CCSD(T)-F12a, are particularly useful for reducing the dependency on large basis sets, leading to faster convergence towards the complete basis set limit. google.com

Studies on the potential energy surface of N₄H₆, including its formation and decomposition pathways, have employed the CCSD(T)-F12a method in conjunction with large basis sets like aug-cc-pVTZ. osti.govmit.edu This level of theory is used to provide a comprehensive analysis of the energetic landscape, allowing for the determination of accurate reaction pathways and thermodynamic properties. osti.govmit.edu

Gaussian-n (Gn) theories (e.g., G2, G3) and Complete Basis Set (CBS) methods are composite ab initio techniques that combine results from several calculations with different levels of theory and basis sets to estimate the energy at a very high level of theory and the complete basis set limit. researchgate.netacs.org These methods are designed to provide accurate thermochemical properties, such as heats of formation and proton affinities. acs.orgacs.org

Gaussian-2 (G2) and Gaussian-3 (G3) methods, along with various CBS methods, have been utilized to predict the thermochemical properties of tetrazane (N₄H₆). acs.orgacs.org These calculations have determined optimized geometries, vibrational frequencies, conformation energies, heats of formation, and proton affinities for different isomers of this compound. acs.orgacs.org For instance, G2, G3, and CBS methods have been employed to determine the heat of formation of this compound using different reaction schemes, including isodesmic and atomization reactions. acs.org

Møller-Plesset perturbation theory (MPn) is another ab initio method that accounts for electron correlation through perturbation theory. MP2 is the second-order level of this theory and is often used for geometry optimizations and calculating vibrational frequencies, providing a balance between computational cost and accuracy for many systems. ccu.edu.tw

MP2 calculations have been applied in studies involving this compound and related nitrogen-containing compounds. For example, MP2 has been used to investigate the energetics and transition states of reactions involving hydrazine (B178648) derivatives, which are structurally related to this compound. dtic.mil MP2 calculations can provide insights into the stability of different conformers and the energy barriers between them. ccu.edu.tw While generally less accurate than coupled cluster methods, MP2 can be a valuable tool for larger systems where higher-level methods are computationally prohibitive. ccu.edu.tw

Gaussian-n and Complete Basis Set Methods

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density rather than the many-electron wavefunction. wikipedia.org DFT offers a computationally less demanding approach compared to high-level ab initio methods while often providing a good balance of accuracy for a wide range of chemical systems. ccu.edu.tw

DFT calculations have been extensively applied in the study of this compound and its derivatives. These studies often focus on optimizing molecular geometries, calculating vibrational frequencies, and determining energetic properties such as heats of formation and reaction energies. psu.eduresearchgate.netnih.gov DFT is also used to analyze electronic structure properties like charge distribution and molecular orbitals. mdpi.com

Hybrid functionals combine a portion of exact Hartree-Fock exchange with approximations from DFT. This combination often leads to improved accuracy for various molecular properties, especially for thermochemistry and reaction barriers. ccu.edu.tw Commonly used hybrid functionals in this compound research include B3LYP, ωB97x-D3, and CAM-B3LYP. osti.govmit.eduresearchgate.netacs.orgpsu.eduresearchgate.netnih.govmdpi.comacs.orgistis.sh.cnchemrxiv.orgacs.orgsjsu.eduresearchgate.netsemanticscholar.orgwavefun.commdpi.com

B3LYP is one of the most popular hybrid functionals and has been widely used to optimize the geometries of this compound and its derivatives and calculate their properties. ccu.edu.twpsu.eduresearchgate.netnih.govresearchgate.net For instance, B3LYP calculations have been used to determine the geometries and relative energies of different this compound conformers and this compound dimers. nih.govresearchgate.net The accuracy of B3LYP for predicting vibrational spectra has also been noted. ccu.edu.tw

Functionals like ωB97x-D3 and CAM-B3LYP incorporate long-range corrections and/or empirical dispersion corrections (like D3) to better describe non-covalent interactions and long-range exchange, which are important for accurately modeling molecular systems, including those with complex nitrogen networks. chemrxiv.orgwavefun.commdpi.com ωB97x-D3 has been used in comprehensive analyses of the potential energy surfaces of nitrogen-hydrogen compounds, including this compound, to determine pressure-dependent rate coefficients and thermodynamic properties. osti.govmit.edu CAM-B3LYP is a range-separated hybrid functional that is particularly suitable for describing charge transfer excitations and can be used for optimizing triplet excited states. mdpi.com

Computational studies utilizing these hybrid functionals have provided valuable data on the structural parameters, conformational preferences, and energetic stability of this compound and related species. For example, calculations have shown that this compound can exist in different conformations (e.g., cis and trans isomers), and computational methods are used to determine their relative energies. acs.org

Here is a table summarizing some computational findings on the relative energies of this compound conformers:

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Source |

| cis | HF/6-31G | 0.0 | acs.org |

| trans | HF/6-31G | 1.7 | acs.org |

Note: This table presents example data from one specific computational study and method. Relative energies can vary depending on the level of theory and basis set used.

Detailed research findings from computational studies include the prediction of thermochemical properties like heats of formation and proton affinities, which are crucial for assessing the stability and reactivity of this compound. acs.orgacs.org These calculations also provide insights into the vibrational frequencies, which can be compared with experimental spectroscopic data for validation. acs.orgccu.edu.tw

Computational methodologies, especially high-level ab initio and DFT with appropriate functionals and basis sets, are indispensable tools in advancing the understanding of this compound's fundamental chemical properties, contributing to the broader knowledge of polynitrogen chemistry.

Basis Set Selection and Optimization

The choice of basis set is a critical aspect of ab initio and density functional theory (DFT) calculations, influencing the accuracy and computational cost of the study. Basis sets are sets of functions used to represent the electronic wave function. wikipedia.org In this compound research, various basis sets have been employed depending on the desired level of accuracy and the computational resources available.

Commonly used basis sets in the study of nitrogen-containing compounds like this compound include Pople basis sets and correlation-consistent basis sets. Pople basis sets, such as 6-31G*, 6-31G(d,p), 6-311G(d,p), and 6-311++G(3df,3pd), are widely used due to their balance of computational efficiency and accuracy for many molecular properties. wikipedia.orguniovi.es The notation indicates the treatment of core and valence electrons and the inclusion of polarization and diffuse functions, which are important for describing bonding and systems with significant charge distribution. wikipedia.orguniovi.esgaussian.com

Correlation-consistent basis sets, such as cc-pVTZ and aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit, allowing for a more accurate description of electron correlation. gaussian.com The 'aug-' prefix indicates the addition of diffuse functions, which are particularly important for describing anions, weak interactions, and excited states. acs.orgresearchgate.net Studies on N₄H₆ have utilized basis sets like cc-pVTZ for geometry optimizations and aug-cc-pVTZ for higher-level energy calculations, often in conjunction with explicitly correlated coupled-cluster methods like CCSD(T)-F12a to improve accuracy. acs.orgresearchgate.net

The selection and optimization of basis sets are crucial for obtaining reliable results in computational studies of this compound, impacting calculated geometries, energies, and vibrational frequencies.

Quantum-Chemical Software Utilization

A range of quantum-chemical software packages are utilized in this compound research to perform the complex calculations required. These programs implement various theoretical methods, including Hartree-Fock, DFT, and correlated wave function methods.

Gaussian is a widely used software package for performing a broad spectrum of quantum chemistry calculations, including geometry optimizations, vibrational analyses, and potential energy surface scans. mdpi.comresearchgate.netchemrxiv.orgchemcraftprog.com Studies on N₄H₆ isomers and their decomposition pathways have reported using Gaussian software. mdpi.comresearchgate.net

AIM2000, based on the Quantum Theory of Atoms-in-Molecules (QTAIM), is used for analyzing the electron density distribution and bonding characteristics within this compound structures. researchgate.netmdpi.com This analysis provides insights into the nature of chemical bonds and potential sites for reactions or bond cleavage. researchgate.net

Other software packages are also relevant in the broader context of computational chemistry studies that could be applied to this compound, such as Molpro, Orca, TeraChem, Q-Chem, Psi4, GAMESS, and CP2K, which offer different capabilities and computational efficiencies for various types of calculations, including those involving potential energy surfaces and dynamics. acs.orgchemrxiv.orgchemcraftprog.comsourceforge.iocp2k.orgameslab.gov Arkane is a software package that processes output from various quantum chemistry programs to compute thermochemistry and rate coefficients. chemrxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including the formation and decay processes of chemical species. These simulations track the motion of atoms and molecules over time based on the forces calculated from theoretical methods.

Ab Initio Molecular Dynamics

Ab initio molecular dynamics (AIMD) methods, such as Car–Parrinello molecular dynamics (CPMD), combine quantum-mechanical calculations with classical molecular dynamics. dntb.gov.uarub.de In AIMD, the forces on the atoms are calculated on-the-fly from electronic structure calculations at each step of the simulation, providing a more accurate description of the potential energy surface compared to classical MD with fixed force fields. rub.de

CPMD has been applied to study the formation and decay of this compound derivatives, particularly in the context of energetic materials and reaction mechanisms. uni-hannover.deresearchgate.netpsu.eduresearchgate.netrsc.orgdntb.gov.ua These simulations can provide insights into ultrafast reactions and the influence of the environment, such as solvents, on reaction pathways. psu.eduresearchgate.netrsc.org

Simulation of Formation and Decay Processes of this compound Derivatives

Molecular dynamics simulations, including AIMD, have been used to simulate the formation and decay processes of this compound and its derivatives. These simulations can capture the dynamic nature of chemical reactions and explore different reaction pathways.

Studies have investigated the formation of this compound derivatives from the reaction of monomethylhydrazine (MMH) and nitrogen tetroxide (NTO) using CPMD simulations. psu.edursc.org These simulations identified reaction paths leading to the formation of dimethylthis compound and provided insights into the role of electrostatic attraction in the reaction. psu.edursc.org

Simulations have also explored the decomposition of N₄H₆ isomers, showing that most structures can decompose during geometry optimization in aqueous solutions. researchgate.netmdpi.comresearchgate.netpreprints.org The splitting of N-N bonds and hydrogen rearrangements are key processes observed in these simulations. researchgate.netmdpi.compreprints.org

Potential Energy Surface (PES) Construction and Global Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecular system as a function of its geometry. libretexts.org Constructing and analyzing the PES of this compound is essential for understanding its possible structures, isomerization pathways, and decomposition routes.

Computational studies involve mapping the PES by calculating the energy at various molecular geometries. This allows for the identification of stable isomers (minima on the PES) and the transition states connecting them (saddle points on the PES). acs.orgmdpi.comlibretexts.org

Comprehensive analyses of the N₄H₆ singlet potential energy surface have been performed using high-level ab initio methods. acs.orgmdpi.compreprints.orgresearchgate.netosti.govacs.orgmit.edu These studies aim to characterize the various possible N₄H₆ isomers and the energy barriers between them.

Characterization of Stationary Points: Minima and Transition States

Characterizing the stationary points on the PES, specifically minima and transition states, is a primary goal of computational studies on this compound. Minima correspond to stable or metastable molecular structures, while transition states represent the highest energy points along the minimum energy path between two minima, corresponding to the activated complex of a reaction. acs.orgmdpi.com

Computational methods are used to optimize the geometries of these stationary points and calculate their vibrational frequencies to confirm their nature (real frequencies for minima, one imaginary frequency for transition states). acs.orgmdpi.com

Studies on the N₄H₆ PES have identified several stable isomers, including linear and cyclic forms, and characterized the transition states involved in hydrogen transfers and N-N bond cleavages. acs.orgmdpi.compreprints.org For example, three stable linear isomers of N₄H₆ have been identified: NH₂-NH-NH-NH₂, NH₂-NH-NH₂=NH, and NH₂-NH₂-N=NH₂. mdpi.compreprints.org Transition states for hydrogen transfer between these isomers have also been characterized. mdpi.compreprints.org

Data on the relative energies and Gibbs free energies of different N₄H₆ isomers and the activation energies for their interconversion and decomposition are obtained from these calculations. researchgate.netmdpi.com This information is crucial for predicting the thermodynamic stability and kinetic lability of different this compound species.

Here is a table summarizing some computational findings on N₄H₆ isomers:

| Isomer Notation | Description | Relative Gibbs Free Energy (ΔG₂₉₈, kJ/mol) | N1-N2-N3-N4 Dihedral Angle (Θ₁₂₃₄, degrees) | Source |

| A2112 | Linear (gauche) | 0.00 | 168.3 | mdpi.compreprints.org |

| A2202 | Linear | 119.71 | -179.9 | mdpi.compreprints.org |

| A2121 | Linear | 118.75 | -161.4 | mdpi.compreprints.org |

| E(22)(11)a | Linear | -41.56 | -33.7 | mdpi.compreprints.org |

| E(22)(11)b | Linear | -41.43 | -142.8 | mdpi.compreprints.org |

These computational studies provide a detailed understanding of the complex PES of this compound, revealing the energetic landscape that governs its behavior and reactivity.

Mapping Reaction Pathways

Computational methods are crucial for mapping the complex reaction pathways involving this compound, especially in the context of hydrazine decomposition and oxidation. These studies aim to identify possible intermediates, transition states, and the minimum energy paths connecting reactants and products on the potential energy surface. researchgate.netosti.gov

Research indicates that the N4H6 potential energy surface is complex, with various entry channels and decomposition routes. researchgate.netosti.gov For instance, this compound can be formed from the reaction of N2H4 with H2NN or the recombination of two N2H3 radicals. researchgate.netosti.gov Once formed, this compound isomers can undergo various transformations, including hydrogen transfers and N-N bond fissions. researchgate.netmdpi.com Computational studies have shown that the splitting of central or side N-N bonds are significant decomposition pathways for N4H6 structures in aqueous solutions. researchgate.netmdpi.com Hydrogen rearrangements play a key role in enabling these bond fissions. researchgate.netmdpi.com

Studies have explored the potential energy surfaces of N4H6 to understand its role as an intermediate in reactions like the electrooxidation of hydrazine. researchgate.netpreprints.org The decomposition of this compound is considered crucial for the formation of N2 molecules in such processes. researchgate.netmdpi.com

Advanced Thermodynamic Property Computations

Computational chemistry allows for the calculation of various thermodynamic properties of this compound and related species, providing insights into their stability and the feasibility of different reaction pathways.

Absolute and Relative Gibbs Free Energies

The Gibbs free energy (G) is a key thermodynamic potential used to determine the spontaneity of a process. Computational methods are employed to calculate the absolute and relative Gibbs free energies of different this compound isomers and transition states. researchgate.netpreprints.org These calculations help in understanding the relative stability of different N4H6 structures and identifying the most abundant species under specific conditions, such as in aqueous solutions. researchgate.netmdpi.com For example, Gibbs free energy data have indicated the dominant abundance of NH3...N2...NH3 species in aqueous solutions, which are likely formed from the decomposition of N4H6 isomers. researchgate.netmdpi.com

Computational studies report absolute and relative Gibbs free energies for various optimized N4H6 structures, often at standard conditions (e.g., 298.15 K). preprints.orgmdpi.com These values are critical for evaluating the thermodynamic favorability of different decomposition or reaction pathways.

Activation Energies of Elementary Reactions

Activation energy (Ea) is the minimum energy required for a chemical reaction to occur. Computational methods, particularly transition state theory, are used to calculate the activation energies of elementary reactions on the this compound potential energy surface. researchgate.netosti.gov These calculations involve locating transition states, which represent the highest energy point along a reaction pathway. nih.gov

Studies have reported activation energy data for elementary reactions involving N4H6, providing insights into the kinetics of its decomposition and reactions. researchgate.netmdpi.comosti.gov For instance, the activation energy for the decomposition of certain N4H6 isomers has been calculated, indicating the energy barrier that must be overcome for these decomposition pathways to be significant. researchgate.netmdpi.com

Enthalpy and Heat of Formation Calculations

The enthalpy of formation (ΔHf°) is the change in enthalpy that accompanies the formation of a substance from its elements in their standard states. Computational methods are used to predict the enthalpy and heat of formation of this compound isomers. acs.orgfrontiersin.org These values are essential for assessing the thermodynamic stability of this compound relative to its constituent elements and other nitrogen hydrides.

Studies have reported calculated standard heat of formation values for n-tetrazane (n-N4H6) using high-level ab initio methods. acs.org These calculations often involve computing the energy of the molecule and the energies of the constituent atoms in their standard states, or using isodesmic equations and atom equivalence methods. frontiersin.orgstackexchange.com The calculated enthalpy of formation values contribute to the understanding of this compound's potential as an energetic material and its role in various chemical processes. acs.orgfrontiersin.org

Table 1: Selected Calculated Thermodynamic Properties for n-Tetrazane (n-N4H6)

| Property | Value (kJ/mol) | Temperature (K) | Method | Source |

| Standard Heat of Formation | 299.7 | 298.15 | CCSD(T)-F12/cc-pVTZ-F12//ωB97x-D3/6-311++D(3df,3pd) | acs.org |

| Absolute Gibbs Free Energy | - | 298.15 | CCSD/cc-pVTZ (in aqueous solution) | preprints.orgmdpi.com |

| Relative Gibbs Free Energy | - | 298.15 | CCSD/cc-pVTZ (in aqueous solution) | preprints.orgmdpi.com |

Note: Specific values for absolute and relative Gibbs free energy were not explicitly provided in the snippets, but the sources indicate their calculation and use.

Sophisticated Electronic Structure Analysis Techniques

Beyond energetic and thermodynamic properties, computational methods provide detailed insights into the electronic structure and bonding within this compound.

Quantum Theory of Atoms-in-Molecules (QTAIM)

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical framework used to analyze the electron density distribution of a molecule to understand its bonding and structure. researchgate.netwikipedia.orguni-rostock.de QTAIM partitions the molecular space into atomic basins based on the topology of the electron density. wikipedia.orguni-rostock.de Key features analyzed in QTAIM include bond critical points (BCPs), which are points in the electron density where the gradient is zero and indicate the presence of a chemical bond. researchgate.netwikipedia.org

QTAIM analysis has been applied to this compound structures to characterize the nature of the N-N and N-H bonds. researchgate.netpreprints.org By examining the electron density at bond critical points and associated properties like the Laplacian of the electron density, researchers can gain insights into the strength and polarity of these bonds. researchgate.netresearchgate.net For instance, QTAIM analysis of N4H6 structures has provided information on the electron densities at BCPs for single, double, and triple N-N bonds, allowing for a comparison with the bonding in this compound isomers. researchgate.netpreprints.org Deviations from typical BCP electron densities can indicate strained or unusual bonding situations within the this compound structure. researchgate.netpreprints.org QTAIM can also reveal the charges on individual atoms, which can be important for understanding reactivity, such as hydrogen transfer processes. researchgate.netmdpi.com

Electron Densities (ρ) at Bond Critical Points (BCP)

Bond Critical Points (BCPs) are specific points in the electron density distribution where the gradient of the electron density is zero. The electron density (ρ) at a BCP provides information about the accumulation of charge between two nuclei, serving as an indicator of the presence and strength of a chemical bond researchgate.netchemicalpapers.comajol.info. A higher electron density at the BCP generally correlates with a stronger bond mdpi.com. In the context of nitrogen chains, theoretical analysis has shown that double N=N bonds exhibit significantly higher electron density between atoms compared to single N-N bonds unimib.it. While general principles of BCP analysis are well-established and applied to various systems including nitrogen-containing compounds researchgate.netchemicalpapers.comajol.inforesearchgate.netmdpi.com, specific numerical values for electron densities at the BCPs of the N-N and N-H bonds in linear this compound (N₄H₆) were not consistently available in the consulted literature snippets. However, studies on related N₄H₆ structures, such as those involved in hydrazine oxidation, have utilized BCP electron densities to characterize N-N and N-H bonds mdpi.comuni-muenchen.denumberanalytics.comresearchgate.net. These studies indicate that single, double, and triple N-N bonds exhibit characteristic BCP electron densities researchgate.net.

BCP Bond Ellipticities (εBCP)

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique used to translate complex molecular wavefunctions into a localized bonding picture that aligns with classical Lewis structures frontiersin.orgq-chem.commdpi.com. It provides a detailed description of the molecular electronic structure in terms of localized orbitals, lone pairs, and bond-antibond interactions frontiersin.orgmdpi.comwisc.edu.

Elucidation of Chemical Bonding Mechanisms

NBO analysis is instrumental in elucidating chemical bonding mechanisms by examining the distribution of electron density and the sharing of electrons frontiersin.org. It allows chemists to gain a deeper understanding of chemical reactivity frontiersin.org. The method transforms delocalized molecular orbitals into localized NBOs, offering a more nuanced depiction of actual bonding interactions frontiersin.orgwisc.edu.

Analysis of Electron Density Distribution and Localized Orbitals

A core aspect of NBO analysis is the scrutiny of electron density distribution and the identification of localized orbitals, such as core orbitals, lone pairs, and bonding and antibonding orbitals frontiersin.orgwisc.edu. This analysis helps in characterizing the nature of bonds (e.g., covalent, ionic) and the contribution of atomic orbitals to these bonds wisc.edunih.govarxiv.org. The occupancies of the NBOs provide information about the electronic structure and bonding wisc.edu.

Assessment of Polarity, Hybridization, and Delocalization

NBO theory plays a pivotal role in assessing factors such as polarity, hybridization, and delocalization within a molecule frontiersin.org. It provides insights into the hybridization of atomic orbitals contributing to a particular bond mdpi.com. Furthermore, NBO analysis quantifies electron delocalization through the examination of donor-acceptor interactions, often evaluated using second-order perturbation theory to estimate stabilization energies (E⁽²⁾) mdpi.comnih.govbenthamopen.com. These interactions, which represent deviations from the idealized Lewis structure, are referred to as 'delocalization' corrections mdpi.com. For this compound (N₄H₆), NBO analysis has suggested that the two terminal bonds possess a degree of triple character researchgate.net. This analysis also indicated strong donor-acceptor interactions between the central nitrogen lone pair and a vacant p* orbital researchgate.net.

Molecular Orbital Theory Applications (e.g., HOMO/LUMO Analysis)

Molecular Orbital (MO) theory is a fundamental theoretical framework in chemistry that describes the electronic structure of molecules in terms of molecular orbitals, which are delocalized over the entire molecule. Applications of MO theory, such as the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are widely used to understand electronic properties and reactivity acs.orgmdpi.comdergipark.org.tr.

The HOMO represents the molecular orbital with the highest energy that is occupied by electrons, while the LUMO is the molecular orbital with the lowest energy that is unoccupied acs.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability unimib.itacs.orgmdpi.comdergipark.org.tr. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity acs.org.

HOMO/LUMO analysis can also provide insights into charge transfer within a molecule acs.org. The spatial distribution of these frontier orbitals can help in understanding electron transfer processes and the coupling between different parts of a molecule or between a molecule and other species.

Computational studies employing MO theory, including HOMO/LUMO analysis, have been conducted on various linear chains, including nitrogen-based systems. These studies have explored the delocalization of molecular orbitals in such chains. While HOMO/LUMO analysis is a standard tool in computational chemistry applied to molecules containing nitrogen acs.org, specific numerical values for the HOMO and LUMO energies of linear this compound (N₄H₆) were not found in the provided search results. However, the application of this analysis to related nitrogen-containing compounds and linear systems demonstrates its relevance to understanding the electronic behavior of this compound. For instance, studies on other linear chains have shown how the HOMO-LUMO gap can change with chain length.

Structural Isomerism and Conformational Diversity of Tetrazane N₄h₆

Identification and Quantum Chemical Characterization of Stable Isomers

Quantum chemical calculations have been employed to investigate the potential energy surface of N₄H₆ and identify stable isomeric structures. preprints.orgresearchgate.net These studies often utilize high-level ab initio methods to determine the optimized geometries, relative energies, and other properties of the predicted isomers. acs.orgacs.org

Linear Isomers (e.g., NH₂-NH-NH-NH₂, NH₂-NH-NH₂=NH, NH₂-NH₂-N=NH₂)

Several linear isomers of N₄H₆ with an N1-N2-N3-N4 nitrogen backbone have been investigated. preprints.orgmdpi.com The arrangement of hydrogen atoms along this chain gives rise to different structural isomers. Three stable linear isomers identified through computational analysis are:

NH₂-NH-NH-NH₂: This isomer represents a saturated linear tetrazane. preprints.orgmdpi.com

NH₂-NH-NH₂=NH: This isomer contains one nitrogen-nitrogen double bond. preprints.org

NH₂-NH₂-N=NH₂: Another isomer featuring a nitrogen-nitrogen double bond, with a different connectivity compared to the previous one. preprints.org

Quantum chemical studies have determined the relative stabilities of these linear isomers. For instance, one study using the CCSD/cc-pVTZ level of theory in aqueous solution indicated that many N₄H₆ structures decompose during geometry optimization, but identified NH₂-NH-NH-NH₂ as an initial structure with a weak central N-N bond. preprints.orgmdpi.com Another study at the CCSD(T)-F12a/aug-ccpVTZ//ωB97x-D3/6-311++G(3df,3pd) level of theory also identified these three isomers and the transition states for hydrogen transfers between them. preprints.orgmdpi.com

Cyclic Isomers (e.g., cyclo-(NH)₄…H₂)

Cyclic isomers of N₄H₆, where the nitrogen atoms form a ring, have also been explored computationally. One such proposed structure is cyclo-(NH)₄…H₂. mdpi.compreprints.org However, studies suggest that cyclic N₄H₆ structures are generally highly unstable, particularly in aqueous solutions. mdpi.compreprints.org For example, the cyclo-(NH)₄…H₂ structure was found to have a high Gibbs energy and tends to break down into an H₂ molecule and the cyclic (NH)₄ species. mdpi.compreprints.org Other initial cyclic structures tend to split into smaller molecules like hydrazine (B178648) (N₂H₄) and diimide (HN=NH) or H₂N=N species, with their relative abundance in aqueous solutions being negligible. mdpi.compreprints.org

Detailed Conformational Analysis of this compound

Conformational analysis focuses on the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, particularly the linear isomer NH₂-NH-NH-NH₂, rotation around the N-N single bonds leads to various conformers.

Gauche Conformations

Similar to other molecules with chains of atoms connected by single bonds, this compound exhibits gauche conformations. libretexts.orgmaricopa.edu A gauche conformation occurs when the dihedral angle between two atoms or groups is approximately 60 degrees. libretexts.org In the context of NH₂-NH-NH-NH₂, the cis conformation is often described as a gauche structure, with an N-N-N-N dihedral angle of approximately 90°. mdpi.compreprints.orgunimib.it The preferred conformation in polyazanes, including substituted tetrazanes, can be the gauche conformation, which may even suggest helical structures in longer chains. researchgate.net

Computational Geometry Optimization and Validation

Computational geometry optimization is a fundamental step in quantum chemical studies of molecular structures. mdpi.comqcware.com This process involves finding the lowest energy arrangement of atoms in a molecule by iteratively adjusting their positions until the forces on each atom are close to zero. qcware.comsparkle.pro.br For this compound isomers, geometry optimization is used to determine the stable structures and their relative energies. preprints.org

Validation of the optimized geometries is crucial to ensure that they represent true minima on the potential energy surface, rather than transition states or higher-energy points. sparkle.pro.br This is typically done by performing a vibrational frequency analysis. sparkle.pro.brarxiv.org A stable minimum should have all real vibrational frequencies (no imaginary frequencies). sparkle.pro.brarxiv.org Studies on N₄H₆ isomers have employed geometry optimization techniques to explore the potential energy surface and validate the resulting structures through vibrational analysis. preprints.orgarxiv.org However, many N₄H₆ structures in aqueous solutions have been shown to decompose during geometry optimization, indicating their inherent instability. preprints.orgmdpi.compreprints.org

Data Tables

Here is a representation of the type of data found, based on the descriptions in the search results, particularly for the linear NH₂-NH-NH-NH₂ isomer (referred to as D2112a, D2112b, D2112c in one source researchgate.net):

| Structure | N1-N2 Distance (Å) | N2-N3 Distance (Å) | N3-N4 Distance (Å) | N1-N2-N3-N4 Dihedral Angle (°) |

| D2112a | 1.423 researchgate.net | 1.467 researchgate.net | 1.431 researchgate.net | 168.3 researchgate.net |

| D2112b | 1.432 researchgate.net | 1.419 researchgate.net | 1.440 researchgate.net | 75.6 researchgate.net |

| D2112c | 1.424 researchgate.net | 1.428 researchgate.net | 1.437 researchgate.net | 72.0 researchgate.net |

Note: These values are extracted from one specific study and may vary depending on the computational method and basis set used.

Detailed Research Findings

Research findings highlight the inherent instability of many N₄H₆ isomers, particularly in aqueous solutions. preprints.orgmdpi.compreprints.org Computational studies consistently show that during geometry optimization, many N₄H₆ structures undergo decomposition, frequently involving the splitting of N-N bonds. preprints.orgmdpi.compreprints.org The breakaway of a side nitrogen atom is often the energetically most preferred decomposition pathway. preprints.orgmdpi.compreprints.org Hydrogen rearrangements play a key role in facilitating these N-N bond fissions. preprints.orgmdpi.compreprints.org

While linear isomers like NH₂-NH-NH-NH₂, NH₂-NH-NH₂=NH, and NH₂-NH₂-N=NH₂ have been identified as stable on the potential energy surface, their formation and stability are highly dependent on conditions such as pressure and temperature. preprints.orgmdpi.com Stabilized NH₂-NH-NH-NH₂ formation, for instance, becomes significant only at relatively high pressures and low temperatures due to its tendency to decompose into N₂H₃ radicals. preprints.orgmdpi.com

Cyclic N₄H₆ structures, such as cyclo-(NH)₄…H₂, have been found to be particularly unstable, with computational results indicating they readily decompose. mdpi.compreprints.org The dominant species in aqueous solutions, according to some Gibbs free energy data, appears to be decomposition products like NH₃…N₂…NH₃. preprints.orgmdpi.compreprints.org

The conformational analysis of linear this compound (NH₂-NH-NH-NH₂) reveals the existence of both cis (gauche) and trans conformations. mdpi.compreprints.orgunimib.it The gauche conformation is characterized by an N-N-N-N dihedral angle of approximately 90°. mdpi.compreprints.orgunimib.it

Agreement between Computational and Experimental Geometries (e.g., for this compound dimers)

Investigating the precise three-dimensional structure of this compound and its derivatives is crucial for understanding their properties and reactivity. Both computational methods and experimental techniques, such as X-ray crystallography and gas electron diffraction, are employed to determine these geometries. Comparing the results obtained from these different approaches helps validate theoretical models and provides a more complete picture of the molecular structure. iucr.orgnih.govadelphi.educhemrxiv.orgosti.govrsc.orgnist.gov

While experimental data on the parent this compound (N₄H₆) can be challenging to obtain due to its potential instability, studies on substituted tetrazanes and this compound dimers provide valuable insights into the agreement between computational and experimental geometries.

One example involves the study of 1-arylurazole this compound dimers. These dimers are formed from the reversible dimerization of nitrogen-centered urazole (B1197782) radicals. iucr.orgresearchgate.net Researchers have utilized X-ray crystallography to experimentally determine the solid-state structure of a specific 1-arylurazole this compound dimer substituted with methyl groups at the ortho positions of the aryl rings. iucr.org

The experimentally determined structure of this dimer was then compared with the geometry obtained through computational calculations. iucr.org Specifically, calculations performed at the B3LYP/6-311G(d,p) level of theory showed good agreement with the experimental X-ray crystallography data. iucr.org This agreement between the computationally derived geometry and the experimentally determined structure supports the reliability of the computational methods used for predicting the structures of such this compound derivatives. iucr.orgresearchgate.net

Another instance where computational and experimental results have been compared is in the study of hexakis(trifluoromethyl)this compound (B14757236), a substituted this compound. Its gas-phase structure was determined, revealing a twisted N₄ chain with a specific dihedral angle. researchgate.netresearchgate.net While the direct comparison to the parent this compound is limited due to the significant substitution, such studies contribute to the broader understanding of the structural characteristics of the this compound framework and provide data points for validating computational approaches for nitrogen-rich compounds.

Theoretical studies on various N₄H₆ isomers have also calculated geometries and conformational properties using different levels of ab initio methods. researchgate.netacs.orgpreprints.orgresearchgate.netacs.org These computational studies predict various stable and unstable structures, including linear and cyclic arrangements, and investigate their relative energies and interconversion barriers. researchgate.netacs.orgpreprints.orgresearchgate.net The comparison of these theoretical predictions with available experimental data on this compound derivatives helps refine computational models and improve the understanding of the complex potential energy surface of N₄H₆.

Data from computational studies often include bond lengths, bond angles, and dihedral angles, which can be directly compared with experimental values obtained from techniques like X-ray diffraction or gas electron diffraction when available.

| Compound | Method | N-N Bond Lengths (Å) | N-N-N Bond Angles (°) | N-N-N-N Dihedral Angle (°) | Reference |

| 1-arylurazole this compound dimer (example) | Experimental | Data not explicitly provided in snippets | Data not explicitly provided in snippets | Data not explicitly provided in snippets | iucr.org |

| 1-arylurazole this compound dimer (example) | B3LYP/6-311G(d,p) | Data not explicitly provided in snippets | Data not explicitly provided in snippets | Data not explicitly provided in snippets | iucr.org |

| Hexakis(trifluoromethyl)this compound | Experimental (Gas Phase) | Data not explicitly provided in snippets | Data not explicitly provided in snippets | 95.2(11) | researchgate.netresearchgate.net |

| This compound (NH₂-NH-NH-NH₂) (Computational) | Various ab initio | Varied based on conformation and method | Varied based on conformation and method | Varied based on conformation and method | researchgate.netacs.org |

Note: Specific bond lengths and angles for the this compound dimer and hexakis(trifluoromethyl)this compound were not explicitly detailed in the provided search snippets, only the agreement between methods or specific dihedral angles.

The agreement observed between computational and experimental geometries for this compound derivatives, such as the 1-arylurazole this compound dimer, underscores the value of computational chemistry in complementing experimental efforts to elucidate the complex structures of nitrogen-rich compounds like this compound. iucr.org Continued research combining advanced computational techniques with sophisticated experimental methods is essential for a comprehensive understanding of the structural landscape and reactivity of this compound and its various forms.

Mechanistic Investigations of Reactions Involving Tetrazane

Tetrazane as a Crucial Intermediate in Hydrazine (B178648) Decomposition and Oxidation

This compound (n-N₄H₆), specifically the isomer NH₂-NH-NH-NH₂, has been indicated as an intermediate in the oxidation of hydrazine (N₂H₄). Experiments involving labeled hydrazine (¹⁵N₂H₄) have shown the formation of ¹⁴N¹⁵N molecules, suggesting a mechanism that involves the intermediate existence of species like ¹⁴NH₂-¹⁴NH-¹⁵NH-¹⁵NH₂ followed by hydrogen transfers and the splitting of side N-N bonds. researchgate.netmdpi.comresearchgate.net Theoretical treatments, such as those at the CCSD/cc-pVTZ level, have been used to investigate the structures, thermodynamics, and electron characteristics of various N₄H₆ molecules in aqueous solutions to understand their role in hydrazine oxidation. researchgate.netmdpi.com Most N₄H₆ structures studied theoretically in aqueous solutions tend to decompose during geometry optimization. researchgate.netmdpi.comresearchgate.net

The formation of stabilized this compound (n-N₄H₆) from the reaction of N₂H₃ + N₂H₃ becomes significant predominantly at relatively high pressures and low temperatures. nih.govosti.govresearcher.lifemit.eduresearchgate.net This is attributed to the phenomenon of fall-off, where the energized adduct can either be stabilized by collisions or decompose back to the reactants. nih.govosti.govresearcher.lifemit.eduresearchgate.net

Entry Channels to the N₄H₆ Potential Energy Surface

The potential energy surface (PES) of N₄H₆ can be accessed through several important entry channels in the context of hydrazine decomposition. A comprehensive analysis of the N₄H₆ PES has been performed using high-level theoretical methods, such as CCSD(T)-F12a/aug-cc-pVTZ//ωB97x-D3/6-311++G(3df,3pd). nih.govosti.govresearcher.liferesearchgate.net

One significant entry channel to the N₄H₆ surface is the reaction between hydrazine (N₂H₄) and the diimide isomer H₂NN. nih.govosti.govresearcher.lifemit.eduresearchgate.net Interestingly, this pathway has been found to primarily form N₂H₃ + N₂H₃ radicals. nih.govosti.govresearcher.lifemit.edu

Another crucial entry channel involves the recombination of two N₂H₃ radicals. nih.govosti.govresearcher.lifemit.eduresearchgate.net While this reaction can lead to the formation of stabilized this compound (n-N₄H₆), disproportionation of N₂H₃ + N₂H₃ predominantly yields the other N₂H₂ isomer, HNNH. nih.govosti.govresearcher.lifemit.edu Stabilized this compound formation from this pathway is more significant at higher pressures and lower temperatures. nih.govosti.govresearcher.lifemit.eduresearchgate.net

N₂H₄ + H₂NN Pathway

Unimolecular Decomposition Pathways of this compound Isomers

Theoretical studies indicate that most N₄H₆ structures in aqueous solutions are unstable and undergo decomposition. researchgate.netmdpi.comresearchgate.net The decomposition pathways of this compound isomers involve various bond fissions and hydrogen rearrangements. researchgate.netmdpi.com

N-N Bond Fission Mechanisms

N-N bond fission is a key decomposition mechanism for this compound isomers. researchgate.netmdpi.comresearchgate.net These fissions are facilitated by suitable hydrogen rearrangements within the molecule. researchgate.netmdpi.comresearchgate.net

Splitting the bond between the central nitrogen atoms in linear this compound (NH₂-NH-NH-NH₂) is a frequently observed decomposition pathway in theoretical simulations. researchgate.netmdpi.comresearchgate.net For the initial H₂N-NH-NH-NH₂ structure, the central N-N bond is particularly weak, contributing to the reversibility of its formation reaction. mdpi.com While splitting the central N-N bond is frequent, the breakaway of a side nitrogen atom is energetically the most preferred decomposition route for N₄H₆ structures in aqueous solutions. researchgate.netmdpi.comresearchgate.net

Here is a summary of some theoretical findings on N₄H₆ decomposition in aqueous solutions:

| N₄H₆ Structure Type | Decomposition Behavior During Geometry Optimization | Most Frequent Fission | Energetically Preferred Fission |

| Most N₄H₆ structures in aqueous solutions | Decomposed | Splitting of central N-N bonds | Breakaway of side nitrogen atom |

| Initial H₂N-NH-NH-NH₂ (D2112) | - | - | - |

| Cyclo-(NH)₄…H₂ (E1111) | Breaks H₂ molecule | No N-N fission | No N-N fission |

Note: Data compiled from references researchgate.netmdpi.comresearchgate.net.

The dominant abundance of NH₃...N₂...NH₃ species in aqueous solutions, as indicated by Gibbs free energy data, helps explain the experimentally observed formation of ¹⁵N¹⁴N molecules. mdpi.com These mixed-isotope nitrogen molecules can be created through the decomposition of N₄H₆ structures involving side N-N fissions. mdpi.com

Breakaway of Side Nitrogen Atoms

Theoretical studies on the decomposition of N₄H₆ structures in aqueous solutions indicate that the breakaway of a side nitrogen atom is an energetically preferred pathway. mdpi.comresearchgate.net This process involves the fission of an N-N bond located at the periphery of the this compound chain. The side nitrogen atoms in this compound are suggested to carry high negative charges, which could facilitate hydrogen transfers, potentially enabling these N-N fissions in aqueous environments. mdpi.comresearchgate.net The experimentally observed formation of ¹⁵N¹⁴N molecules in the oxidation of a mixture of ¹⁴N₂H₄ and ¹⁵N₂H₄ supports the occurrence of side N-N bond splitting in an intermediate this compound species. mdpi.comresearchgate.net

Intramolecular Hydrogen Rearrangements Facilitating N-N Fissions

Intramolecular hydrogen rearrangements play a crucial role in enabling the N-N bond fissions observed in this compound decomposition. mdpi.comresearchgate.net These rearrangements can weaken specific N-N bonds, making them more susceptible to cleavage. For instance, theoretical studies suggest that suitable hydrogen rearrangements facilitate the N-N fissions in N₄H₆ structures in aqueous solutions. mdpi.comresearchgate.net The initial H₂N-NH-NH-NH₂ structure of this compound is noted to have a weak central N-N bond, which contributes to the reversibility of certain reactions involving its formation and decomposition. mdpi.com

Ammonia (B1221849) (NH₃) Elimination Pathways

While not explicitly detailed for this compound (N₄H₆) in the provided search results, ammonia elimination is a common decomposition pathway for nitrogen-rich compounds. In related nitrogen hydride systems, such as the reaction of N₂H₃ + NH₂, disproportionation reactions can proceed barrierlessly, forming products including NH₃. acs.org Given the structural similarity and the presence of NH₂ groups in this compound, analogous ammonia elimination pathways are plausible during its decomposition, potentially through intramolecular or intermolecular processes facilitated by hydrogen transfer.

Intermolecular Reactions and Disproportionation Processes

This compound can be involved in intermolecular reactions, particularly in the context of radical recombination and disproportionation processes. For example, stabilized this compound (n-N₄H₆) can form from the recombination of N₂H₃ radicals. acs.orgmit.eduresearchgate.netnih.govosti.gov However, the disproportionation of N₂H₃ radicals to form hydrazine (N₂H₄) and diazene (B1210634) (N₂H₂) is reported to be significantly faster than the recombination reaction yielding this compound at subatmospheric room temperature. acs.org

Disproportionation reactions involving nitrogen-centered radicals, such as hydrazyl radicals (N₂H₄•⁺ and •N₂H₃), can lead to the formation of N₂H₂ and hydrazine. researchgate.net While the direct disproportionation of this compound itself is not extensively detailed, its formation from and interconversion with radical species like N₂H₃ highlight its role in complex reaction networks where disproportionation is a significant channel.

Influence of Environmental Conditions on Reaction Kinetics

The kinetics of reactions involving this compound, like many chemical reactions, are significantly influenced by environmental conditions, particularly pressure and temperature.

Pressure-Dependent Rate Coefficients

The formation of stabilized this compound (n-N₄H₆) from N₂H₃ + N₂H₃ recombination becomes more significant at relatively high pressures. mit.eduresearchgate.netnih.govosti.gov This indicates that pressure plays a role in favoring the stabilization of the this compound intermediate against its fall-off back into the reactant radicals. Theoretical studies have determined pressure-dependent rate coefficients for reactions on the N₄H₆ potential energy surface, which are crucial for kinetic modeling of chemical processes involving nitrogen and hydrogen species. mit.eduresearchgate.netnih.govosti.gov Pressure dependence in reaction rates can arise in unimolecular/recombination fall-off reactions and chemically activated bimolecular reactions. psu.edu

Temperature Effects on Stabilization and Decomposition

Temperature has a profound effect on the stability and decomposition of this compound. Stabilized this compound formation from N₂H₃ + N₂H₃ recombination is favored at low temperatures. mit.eduresearchgate.netnih.govosti.gov This suggests that increasing temperature promotes the decomposition or prevents the formation of stable this compound. Generally, reaction rates increase with increasing temperature, consistent with the Arrhenius equation. wikipedia.orgajol.infolibretexts.org Higher temperatures provide the necessary energy to overcome activation barriers for decomposition pathways, including N-N bond fissions and other fragmentation processes. libretexts.org Theoretical studies have explored the N₄H₆ potential energy surface at various temperatures to understand its decomposition pathways. mit.eduresearchgate.netnih.govosti.gov

Data Table: Influence of Pressure and Temperature on Stabilized this compound Formation

Based on theoretical studies of N₂H₃ + N₂H₃ recombination mit.eduresearchgate.netnih.govosti.gov:

| Condition | Stabilized this compound (n-N₄H₆) Formation |

| High Pressure, Low Temperature | Significant |

| Low Pressure, High Temperature | Less Significant |

This table illustrates the qualitative relationship between pressure, temperature, and the formation of stabilized this compound from N₂H₃ radical recombination.

Electronic Structure and Detailed Bonding Analysis of Tetrazane Systems

Molecular Orbital Characteristics and Interactions

Molecular orbital theory describes the behavior of electrons in molecules in terms of molecular orbitals (MOs) that extend over the entire molecule. These MOs are formed by the linear combination of atomic orbitals (LCAOs) of the constituent atoms.

Analysis of Bonding and Antibonding Molecular Orbitals

The interactions between atomic orbitals of nitrogen and hydrogen atoms in tetrazane lead to the formation of bonding and antibonding molecular orbitals. Bonding MOs are lower in energy than the constituent atomic orbitals and concentrate electron density in the internuclear region, contributing to the stability of the bond. Antibonding MOs are higher in energy and have a node between the nuclei, reducing electron density in the bonding region and destabilizing the bond. The specific arrangement and symmetry of the nitrogen chain and hydrogen atoms in this compound influence the nature and energy levels of these molecular orbitals. While specific diagrams of this compound's MOs were not directly found, studies on related nitrogen systems and general molecular orbital theory principles apply. The overlap of atomic orbitals, particularly the p orbitals of nitrogen atoms, is fundamental to forming sigma (σ) and pi (π) bonds or lone pairs.

Orbital Overlap and Bond Strength Correlations

The extent of overlap between atomic orbitals directly correlates with the strength of the resulting covalent bond. Greater overlap leads to a more stable bonding molecular orbital and a stronger bond. In this compound, the N-N and N-H bonds are formed by the overlap of nitrogen and hydrogen atomic orbitals. The strength of these bonds can be related to the degree of orbital overlap. For instance, the N-N single bonds in the this compound chain are formed by the overlap of hybridized nitrogen orbitals, while the N-H bonds result from the overlap of nitrogen hybridized orbitals and hydrogen 1s orbitals. inflibnet.ac.in Factors such as the hybridization state of the nitrogen atoms and the geometry of the molecule influence the effectiveness of this overlap.

Quantitative Analysis of Bonding Interactions and Electron Density

Quantum chemical calculations provide quantitative measures to analyze bonding interactions and the distribution of electron density within a molecule.

Electron Density Distribution at Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing electron density. univ-reims.frwiley-vch.de Within the QTAIM framework, a bond critical point (BCP) is a point in space between two bonded atoms where the electron density gradient is zero, and the electron density is a minimum along the bond path connecting the two nuclei. wiley-vch.deumb.edu The electron density (ρ) at the BCP provides a quantitative measure of the accumulation of electron density in the internuclear region and is indicative of the strength and nature of the chemical bond. umb.edu For this compound, the electron density at the BCPs of the N-N and N-H bonds can be calculated to assess the electron distribution in these bonds. Studies on N₄H₆ structures have reported BCP electron densities for N-N and N-H bonds. mdpi.comresearchgate.net Higher values of electron density at the BCP generally correspond to stronger covalent interactions. umb.edu

Evaluation of Bond Strength based on Electron Densities

The electron density at the bond critical point (ρ_BCP) is a valuable indicator of bond strength. umb.edumdpi.comresearchgate.net Generally, a higher electron density at the BCP is associated with a stronger bond. umb.edumdpi.comresearchgate.net This correlation arises because a greater accumulation of electron density in the bonding region signifies a stronger attractive interaction between the nuclei and the shared electrons. Studies investigating the decomposition of N₄H₆ structures have correlated bond strengths with BCP electron densities and bond lengths. mdpi.comresearchgate.net Bond strengths tend to decrease with increasing bond lengths and increase with their BCP electron densities. mdpi.comresearchgate.net

Hybridization State and Orbital Character (e.g., p-character)

The concept of hybridization is used to describe the mixing of atomic orbitals to form new hybrid orbitals that are involved in bonding. For nitrogen atoms in this compound, the hybridization state influences the geometry around the nitrogen centers and the nature of the bonds formed. In saturated nitrogen compounds like hydrazine (B178648) (N₂H₄) and presumably in the single-bonded nitrogen chain of this compound, the nitrogen atoms are often described as having approximately sp³ hybridization. This leads to a roughly tetrahedral arrangement of electron domains around each nitrogen atom, including lone pairs and bonding pairs. inflibnet.ac.inliverpool.ac.uk

Charge Distribution and its Role in Hydrogen Transfer Propensity

The charge distribution within this compound (N₄H₆) systems plays a significant role in their reactivity, particularly concerning hydrogen transfer processes. Studies employing computational methods like Density Functional Theory (DFT) and ab initio calculations have provided insights into how charge localization and distribution influence the propensity for hydrogen transfer and the stability of various this compound isomers and related nitrogen-rich species.

Research on N₄H₆ structures in aqueous solutions indicates that most undergo decomposition during geometry optimization. The splitting of the bond between the central nitrogen atoms is a frequent decomposition pathway, although the breakaway of a side nitrogen atom is often energetically preferred. These N-N bond fissions are facilitated by suitable hydrogen rearrangements mdpi.comresearchgate.net.

Analysis of atomic charges in decomposed systems shows that negative charges on nitrogen atoms tend to increase with the number of bonded hydrogen atoms. Conversely, a clear analogous trend for positive hydrogen charges has not been consistently observed mdpi.com.

Specifically, in some N₄H₆ structures, the nitrogen atoms at the termini (N1 and N4) exhibit more negative charges compared to the central nitrogen atoms (N2 and N3). For instance, charges on N1 and N4 atoms can range from -0.65 to -0.82, while those on N2 and N3 atoms are typically between -0.35 and -0.50 mdpi.com. This higher negative charge on the side nitrogen atoms is suggested to support hydrogen transfers, particularly in aqueous environments mdpi.comresearchgate.net.

Data from theoretical studies on related nitrogen hydrides, such as triazane (B1202773) (N₃H₅), also highlight the importance of charge distribution. In certain triazane intermediates, the reacting NH₂ group (which may leave as NH₃) has a net formal charge significantly different from that of a non-reacting NH₂ group in a different isomer. For example, one study found net formal charges of -0.33 and +0.24 for reacting and non-reacting NH₂ groups, respectively, in one N₃H₅ isomer, compared to -0.03 for both in another isomer acs.org. Such charge differences can lead to electrostatic forces that influence molecular geometry and reactivity acs.org.

Hydrogen transfer reactions themselves involve the movement of a hydrogen atom from a donor to an acceptor molecule mdpi.comwikipedia.org. This process can occur via different mechanisms, including direct transfer or through metal hydride intermediates, with the specific pathway depending on factors like the catalyst, substrate, and reaction conditions mdpi.com. The charge distribution within the molecules involved, including this compound as a potential donor or intermediate, directly impacts the energetics and feasibility of these transfer steps. The difficulty in breaking N-H bonds, for instance, can be related to the spatial accumulation of negative and positive charges researchgate.net. Efficient charge distribution can be a key factor in facilitating hydrogen generation from nitrogen-containing compounds like hydrazine on catalytic surfaces researchgate.netaksaray.edu.tr.

While specific detailed data tables focusing solely on the charge distribution and hydrogen transfer propensity of this compound itself are limited in the provided search results, the principles observed in related polyazanes and hydrazine decomposition studies can be extrapolated. The non-uniform charge distribution across the nitrogen atoms in this compound, particularly the more negative charge on the terminal nitrogens, suggests these sites are more likely to be involved in interactions that facilitate hydrogen transfer, either as proton acceptors or in concerted mechanisms involving charge redistribution.

Further detailed research findings often rely on advanced computational techniques to calculate atomic charges (e.g., Bader charge analysis, Mulliken population analysis) and model transition states for hydrogen transfer reactions acs.orgresearchgate.netdergipark.org.tr. These studies can quantify the charge transfer during a reaction and correlate it with activation barriers and reaction pathways researchgate.netdergipark.org.tr.

Illustrative Data (based on findings from related systems):

While direct quantitative data for this compound's charge distribution and hydrogen transfer propensity from the provided sources is scarce, the following table illustrates the type of data that is relevant to this topic, based on findings from related nitrogen-containing compounds and theoretical studies on charge distribution and hydrogen transfer.

| Species/Atom | Calculated Charge (a.u.) | Role in Hydrogen Transfer (Inferred) | Reference Type |

| N (terminal) | More negative (-0.65 to -0.82) | Potential H acceptor/facilitator of transfer | mdpi.comresearchgate.net |

| N (internal) | Less negative (-0.35 to -0.50) | Less likely to act as H acceptor | mdpi.com |

| NH₂ group (reacting in N₃H₅) | -0.33 | Involved in elimination/transfer | acs.org |

| NH₂ group (non-reacting in N₃H₅) | +0.24 | Less involved in elimination/transfer | acs.org |

The propensity for hydrogen transfer in this compound systems is thus intrinsically linked to the molecule's electronic structure and the resulting charge distribution, where negatively polarized nitrogen centers can act as potential sites for protonation or participate in charge-assisted hydrogen abstraction or transfer processes.

Stability and Reactivity Landscape of Tetrazane Isomers

Relative Thermodynamic Stability among N₄H₆ Isomers

Theoretical studies have explored the potential energy surface of N₄H₆, revealing the existence of several isomers. The relative thermodynamic stability of these isomers is a key factor in determining their prevalence and reactivity. Research indicates that the straight-chain isomer, n-tetrazane (NH₂-NH-NH-NH₂), is among the stable forms. acs.org Another straight-chain isomer, 2-tetrazene (H₂N-N=N-NH₂), which has a double bond, is reported to be the most stable isomer of tetrazene (N₄H₄), with a standard heat of formation of 301.3 kJ/mol. wikipedia.org While 2-tetrazene is an isomer of N₄H₄, its reported stability provides context for the relative stability trends in nitrogen-hydrogen systems.

Theoretical treatments at the CCSD/cc-pVTZ level of theory investigating N₄H₆ molecules in aqueous solutions suggest that many structures decompose during geometry optimization. researchgate.net Gibbs free energy data from these studies indicate a dominant abundance of NH₃...N₂...NH₃ species, suggesting that dissociation products can be thermodynamically favored over intact tetrazane isomers in this environment. researchgate.netresearchgate.netpreprints.org

The relative thermodynamic stability of different N₄H₆ isomers can be influenced by factors such as hydrogen bonding and hyperconjugation, as observed in related nitrogen hydrides like triazane (B1202773) (N₃H₅). wayne.edu

Kinetic Stability and Activation Energy Barriers for Isomerization and Decomposition

Kinetic stability refers to the resistance of a chemical species to undergo changes over time, even if thermodynamically unstable, due to energy barriers. fiveable.mewalisongo.ac.id The kinetic stability of this compound isomers is governed by the activation energy barriers for various isomerization and decomposition pathways.

Theoretical studies on the N₄H₆ potential energy surface have identified transition states and calculated activation energies for different reactions. researchgate.netresearcher.life Stabilized n-tetrazane formation from the recombination of N₂H₃ radicals becomes significant at relatively high pressures and low temperatures, indicating kinetic factors influence its formation and persistence. acs.orgresearchgate.netresearcher.lifeosti.gov

Decomposition pathways of this compound isomers can involve N-N bond fissions, facilitated by hydrogen rearrangements. researchgate.netresearchgate.net The splitting of the bond between central nitrogen atoms is frequently observed in theoretical decomposition studies in aqueous solutions, although the breakaway of a side nitrogen atom is energetically more preferred. researchgate.netresearchgate.net

Activation energies for decomposition processes in related nitrogen-rich compounds, such as derivatives of tetrazine, have been reported, providing some comparative context, with values ranging from approximately 129 kJ/mol to over 290 kJ/mol depending on the specific compound and pathway. mdpi.commaxapress.com For tetrazene (N₄H₄), the thermal decomposition shows an activation energy of 185.4 kJ/mol. dtic.mil

Understanding the activation energy barriers is crucial for predicting the lifetime and reactivity of different this compound isomers under various conditions.

Influence of Aqueous Solutions on this compound Stability and Decomposition

Aqueous solutions have a significant impact on the stability and decomposition of this compound isomers. Theoretical investigations of N₄H₆ molecules in water reveal that many structures are unstable and undergo decomposition during computational optimization. researchgate.netresearchgate.netresearchgate.net

The presence of water can facilitate hydrogen transfers and N-N bond fissions, leading to the formation of more stable decomposition products such as NH₃ and N₂. researchgate.netresearchgate.netpreprints.org The high negative charges on the side nitrogen atoms in some N₄H₆ structures in aqueous solutions are thought to support these hydrogen transfers. researchgate.netresearchgate.net

Experimental observations of hydrazine (B178648) oxidation in aqueous solutions, which may involve N₄H₆ intermediates, show the formation of N₂ with randomized nitrogen isotopes, suggesting the transient existence and subsequent decomposition of intermediates like N₄H₆ through N-N bond splitting and hydrogen transfers. researchgate.netresearchgate.netpreprints.orgresearchgate.netmdpi.com

The dominant species indicated by Gibbs free energy data in aqueous solutions is NH₃...N₂...NH₃, highlighting the propensity for this compound to decompose into smaller, more stable molecules in the presence of water. researchgate.netresearchgate.netpreprints.org

Theoretical Insights into Stabilization under Extreme Conditions (e.g., high pressure)

Theoretical studies suggest that the formation of stabilized this compound (n-N₄H₆) from the recombination of N₂H₃ radicals becomes more significant at relatively high pressures. acs.orgresearchgate.netresearcher.lifeosti.gov This indicates that pressure can play a role in favoring the formation and potentially the stability of certain this compound isomers by influencing the kinetics of association and dissociation reactions.

Under high pressure, the potential energy surface of N₄H₆ can be altered, affecting the relative energies of isomers and transition states. While specific theoretical studies on the stabilization of this compound isomers under extreme high pressure (e.g., GPa range) are less commonly detailed in the provided results, the principle that pressure can influence reaction pathways and the stability of energetic materials is established. acs.org Studies on other nitrogen-rich systems under pressure, such as (NH)₄ solids, have identified stable structures in the GPa range. preprints.org

The increased collision frequency and changes in molecular packing at high pressures can shift reaction equilibria and favor the formation or persistence of more compact or associated species, potentially including certain this compound structures that are less stable at lower pressures. acs.org

Data Tables

Here are some interactive data tables based on the information found in the search results:

| N₄H₆ Isomer/Species | Relative Stability (Theoretical) | Notes |

|---|---|---|

| n-Tetrazane (NH₂-NH-NH-NH₂) | Among stable isomers | Formation favored at high pressure/low temperature from N₂H₃ recombination. acs.orgresearchgate.netresearcher.lifeosti.gov |

| NH₃...N₂...NH₃ | Dominant in aqueous solutions | Decomposition product, thermodynamically favored over intact this compound in water. researchgate.netresearchgate.netpreprints.org |

| Cyclo-(NH)₄...H₂ | High Gibbs energy, unstable in water | Breaks H₂ molecule. researchgate.netresearchgate.net |

| Other cyclic N₄H₆ structures | Split into smaller molecules in water | Relative abundance vanishing in aqueous solutions. researchgate.netresearchgate.net |

| Reaction/Process | Activation Energy (Approximate) | Notes |

|---|---|---|

| Thermal decomposition of Tetrazene (N₄H₄) | 185.4 kJ/mol | Measured between 387.9 K and 398 K. dtic.mil |

| Decomposition of certain azolotetrazine derivatives | 129.0 - 292.2 kJ/mol | Varies depending on the specific derivative and pathway. mdpi.com |

| N-N bond fission in N₄H₆ (aqueous) | Not explicitly stated for specific N₄H₆ isomers, but energetically preferred for side N breakaway. | Facilitated by hydrogen rearrangements in water. researchgate.netresearchgate.net |

Predicted Spectroscopic Signatures for Tetrazane and Its Isomers

Theoretical Vibrational Spectra (e.g., Infrared)

Theoretical calculations are commonly used to predict the vibrational spectra of molecules, including infrared (IR) and Raman spectra. These calculations are based on determining the molecule's force field and normal modes of vibration. For tetrazane and its isomers, theoretical studies can provide predicted IR spectra, which are essential for identifying specific functional groups and molecular structures. Geometry optimization at a Density Functional Theory (DFT) level can be performed to obtain vibrational spectra for various isomers. academie-sciences.fr Comparing theoretical spectra with experimental data, when available, helps validate the computational methods used. academie-sciences.fr Vibrational frequencies are calculated from energy second derivatives with respect to nuclear coordinates, while IR and Raman intensities are obtained from the derivative of the dipole moment with respect to nuclear coordinates and to the electric field, respectively. academie-sciences.fr

Computed Nuclear Magnetic Resonance (NMR) Parameters (e.g., ¹H NMR, ¹³C NMR)

Computed Nuclear Magnetic Resonance (NMR) parameters, such as ¹H and ¹³C NMR chemical shifts and coupling constants, are valuable for structural elucidation. Theoretical methods, often based on Density Functional Theory (DFT), can predict these parameters for different isomers of N₄H₆. researchgate.netmagritek.comnih.gov These calculations can help distinguish between different structural isomers by predicting the number of unique hydrogen and carbon environments and their characteristic chemical shifts and splitting patterns. magritek.com For instance, predicting the integration, splitting, and chemical shift for each expected proton environment can aid in identifying which theoretical spectrum corresponds to a particular isomer. magritek.com Boltzmann averaging can be used to compute equilibrium mole fractions of different conformers in solution and average their NMR chemical shifts. nih.gov Computed chemical shifts are typically referenced to a standard like TMS using a linear regression method. nih.gov

Electronic Absorption (e.g., UV-Vis) and Emission Characteristics

Electronic absorption and emission characteristics, typically studied using UV-Vis spectroscopy, provide information about the electronic transitions within a molecule. Theoretical calculations, such as those based on time-dependent DFT (TD-DFT), can simulate UV-Vis absorption spectra and predict the wavelengths and intensities of electronic transitions for this compound and its isomers. nih.gov These studies can help understand how the molecular structure and the presence of different functional groups influence the electronic properties and light absorption/emission behavior. The position and intensity of absorption bands are related to the energy gap between molecular orbitals and the probability of electronic transitions. miami.edu Emission spectra are typically shifted to lower energy compared to absorption spectra due to relaxation in the excited state, a phenomenon known as Stokes' shift. miami.edunih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radical intermediates that might be formed during reactions involving this compound or its derivatives. libretexts.orgmlsu.ac.in Theoretical calculations can predict the ESR parameters, such as g-values and hyperfine coupling constants, for these radical species. These parameters are highly sensitive to the distribution of the unpaired electron spin density within the molecule and the local magnetic environment. mlsu.ac.in ESR spectroscopy can be a highly sensitive method for detecting radicals, with the ability to detect concentrations as low as 10⁻¹²M under favorable conditions. libretexts.org Analysis of the hyperfine structure in ESR spectra, which arises from the interaction between the unpaired electron and magnetic nuclei, can provide detailed information about the identity and structure of the radical intermediate. mlsu.ac.in

Future Directions and Perspectives in Tetrazane Theoretical Chemistry

Advancements in Computational Methods for Highly Accurate N₄H₆ System Modeling

Significant progress has been made in employing high-level ab initio methods to model the N₄H₆ system and its potential energy surface (PES). Studies have utilized methods such as CCSD(T)-F12/cc-pVTZ-F12, ωB97x-D3/6-311++D(3df,3pd), and CCSD(T)-F12a/aug-cc-pVTZ//ωB97x-D3/6-311++G(3df,3pd) for geometry optimization and energy calculations acs.orgresearchgate.netfigshare.comresearcher.life. Vibrational frequencies, essential for thermodynamic properties and kinetic modeling, are often calculated at the same level as geometries acs.org.

Computational approaches also involve transition state theory and master equation methods to determine pressure-dependent rate coefficients for reactions on the N₄H₆ PES acs.orgresearchgate.netfigshare.comresearcher.liferesearchgate.netacs.org. Solvation models, such as the SMD (Solvation Model based on the solute electron Density), have been incorporated to study N₄H₆ structures and reactions in aqueous solutions preprints.org. Future advancements are expected to focus on further increasing the accuracy of these methods, particularly for characterizing transition states and weakly-interacting species, and developing more efficient algorithms for exploring complex potential energy surfaces.

Exploration of Novel Isomers and Their Thermodynamic and Kinetic Profiles

Theoretical studies have explored various linear isomers of N₄H₆, characterized by the arrangement of hydrogen atoms along the four-nitrogen backbone (N1H_m_-N2H_n_-N3H_p_-N4H_q_ where m+n+p+q=6) preprints.orgresearchgate.net. These studies often start from anti- and syn-conformations, which frequently optimize to gauche structures preprints.orgresearchgate.net.

The thermodynamic and kinetic profiles of these isomers and the transition states connecting them are crucial for understanding their formation and decomposition pathways. Energies at zero K (E₀) and Gibbs free energies (G₂₉₈) have been computed for various N₄H₆ structures acs.orgresearchgate.net.

| Structure Notation (Example) | Conformation (Starting) | Optimized Conformation (Example) | Relative Gibbs Free Energy at 298.15 K (kJ/mol) (Example) | Key Decomposition Pathway (Example) |

| D2112 preprints.orgresearchgate.net | Anti/Syn preprints.orgresearchgate.net | Gauche preprints.orgresearchgate.net | - | Central N-N bond splitting preprints.orgresearchgate.net |